IKKβ Potency Superiority: IKK-IN-4 (45 nM) Outperforms BMS-345541 (300 nM) in Cell-Free Enzyme Assays
IKK-IN-4 demonstrates approximately 6.7-fold greater potency against IKKβ compared to the widely used reference inhibitor BMS-345541 in cell-free enzymatic assays . Specifically, IKK-IN-4 achieves an IKKβ IC50 of 45 nM, whereas BMS-345541 requires a 300 nM concentration to achieve equivalent inhibition under comparable biochemical conditions . This potency differential translates to lower compound consumption and potentially reduced off-target engagement at equivalent functional inhibition thresholds .
| Evidence Dimension | IKKβ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 45 nM |
| Comparator Or Baseline | BMS-345541: 300 nM |
| Quantified Difference | IKK-IN-4 is 6.7-fold more potent than BMS-345541 against IKKβ (45 nM vs. 300 nM) |
| Conditions | Cell-free enzyme assay; recombinant IKKβ |
Why This Matters
Higher potency reduces the required compound amount for experiments, lowers cost per assay, and may minimize confounding off-target effects at functionally equivalent doses.
